molecular formula C29H36N4O B2751234 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide CAS No. 946286-46-0

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide

Cat. No.: B2751234
CAS No.: 946286-46-0
M. Wt: 456.634
InChI Key: KMNOASXFBFLFKV-UHFFFAOYSA-N
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Description

This compound features a tertiary amine (dimethylamino group) attached to a phenyl ring, a 4-phenylpiperazine moiety, and a 3-phenylpropanamide chain.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O/c1-31(2)26-16-14-25(15-17-26)28(23-30-29(34)18-13-24-9-5-3-6-10-24)33-21-19-32(20-22-33)27-11-7-4-8-12-27/h3-12,14-17,28H,13,18-23H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNOASXFBFLFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide typically involves multiple steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions to introduce the dimethylamino group.

    Synthesis of the Phenylpiperazine Intermediate: The phenylpiperazine moiety is synthesized through a cyclization reaction involving a phenyl-substituted precursor and a suitable amine.

    Coupling Reaction: The final step involves coupling the dimethylamino phenyl intermediate with the phenylpiperazine intermediate in the presence of a coupling agent such as carbodiimide to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physical Properties

The following table summarizes key structural differences and physical properties of analogous compounds:

Compound Name Substituents on Piperazine/Pyrrolidine Amide Chain/Modifications Physical State Melting Point (°C) Yield (%) Purity (HPLC, %)
Target Compound 4-Phenylpiperazine 3-Phenylpropanamide Not reported Not reported Not reported Not reported
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) Piperidine Ethoxy linker + 3-phenylpropanamide Pale yellow solid 116.8–117.8 61.9 98.2
3-Phenyl-N-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) Pyrrolidine Ethoxy linker + 3-phenylpropanamide White solid 163.6–165.5 58.1 98.4
(2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d) Dimethylaminoethoxy Conjugated dienamide Viscous liquid Not applicable 78.6 98.6
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g) 2,4-Dichlorophenylpiperazine Pentanamide + thiophenyl Not reported Not reported Not reported Not reported
N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide 2-Furoylpiperazine 2,2-Dimethylpropanamide Not reported Not reported Not reported Not reported
Key Observations:
  • Piperazine vs. Pyrrolidine/Piperidine : Replacing the piperazine ring with pyrrolidine (12g) or piperidine (12f) alters hydrogen bonding and steric effects, impacting melting points and solubility. For example, 12g (pyrrolidine) has a higher melting point (163.6–165.5°C) than 12f (116.8–117.8°C) due to reduced conformational flexibility .
  • Amide Chain Variations: The target compound’s 3-phenylpropanamide chain contrasts with the ethoxy-linked amides in 12f/12g and the conjugated dienamide in 16d.
  • Substituent Effects : Dichlorophenyl (7g) or furoyl () groups on piperazine may enhance receptor binding affinity compared to the target compound’s phenyl group, as halogens or heterocycles often improve lipophilicity and target interactions .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by multiple aromatic rings and a piperazine moiety, suggests a diverse range of biological activities. This article delves into its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C29H36N4OC_{29}H_{36}N_{4}O, and it features:

  • Dimethylamino group : Known for enhancing lipophilicity and receptor binding.
  • Phenylpiperazine moiety : Often associated with interactions with neurotransmitter receptors.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC29H36N4O
IUPAC NameThis compound
Key Functional GroupsDimethylamino, Phenyl, Piperazine

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant properties. Research indicates that derivatives containing piperazine structures often exhibit activity against seizures by modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Anticonvulsant Screening

A study synthesized various analogs of this compound and evaluated their activity using standard models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. The results showed that certain derivatives demonstrated significant anticonvulsant activity, particularly in the MES model.

Table 2: Anticonvulsant Activity Results

Compound IDTest TypeDose (mg/kg)Protection Rate (%)
14MES10080
16MES30075
20PTZ10070

The mechanism through which this compound exerts its biological effects involves interaction with specific neurotransmitter receptors. The presence of the dimethylamino group enhances its ability to cross the blood-brain barrier, thus affecting central nervous system functions.

Interaction with Receptors

Preliminary data suggest that compounds similar to this compound can modulate the activity of:

  • Serotonin receptors : Potentially influencing mood and anxiety.
  • Dopamine receptors : Implicated in reward pathways and movement control.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that lipophilicity plays a significant role in determining the distribution and elimination profiles of similar compounds.

Table 3: Pharmacokinetic Properties

PropertyValue
Lipophilicity (log P)High
BioavailabilityModerate to High
Half-lifeVariable depending on formulation

Toxicity Studies

Initial toxicity evaluations have been conducted using standard models. The rotarod test was employed to assess acute neurological toxicity, revealing that while some derivatives exhibited promising anticonvulsant activity, they also presented varying degrees of toxicity.

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